(RS)-3,4-DCPG
Overview
Description
Systemically active anti convulsant that is 30-100-fold more potent in vivo than the separate enantiomers (S)-3,4-DCPG or (R)-3,4,-DCPG.
Scientific Research Applications
Anticonvulsant Properties
Studies have demonstrated the anticonvulsant properties of 3,4-dicarboxyphenylglycines (3,4-DCPGs), including (RS)-3,4-DCPG. These compounds have been effective in rodent models of epilepsy, with the racemic mixture showing greater potency than either isomer alone. The R-isomer is a competitive AMPA-type ionotropic glutamate receptor antagonist, while the S-isomer is a potent and selective metabotropic glutamate receptor 8 (mGlu8 receptor) agonist. These properties suggest a potential for treating drug-refractory seizure states (Lee, Jane, & Croucher, 2003); (Moldrich, Beart, Jane, Chapman, & Meldrum, 2001).
Regulation of Glutamate and GABA Release
This compound and its isomers play a role in the modulation of neurotransmitter release. For instance, they can influence the release of glutamate and GABA (gamma-aminobutyric acid) in the brain, suggesting a role in synaptic transmission and potentially in neurological disorders. Their action on metabotropic glutamate receptors can have implications for neuropharmacological interventions (Marabese, Novellis, Palazzo, Mariani, Siniscalco, Rodella, Rossi, & Maione, 2005).
Analgesic Effects
Studies have explored the analgesic effects of (S)-3,4-DCPG, particularly its role in modulating pain perception in models of inflammatory and neuropathic pain. This research suggests that mGlu8 receptor agonists like (S)-3,4-DCPG can influence pain pathways, offering potential therapeutic applications for pain management (Marabese, Novellis, Palazzo, Scafuro, Vita, Rossi, & Maione, 2007).
Neuroprotective Activity
Group III metabotropic glutamate receptors, which can be modulated by compounds like(RS)-3,4-Dicarboxyphenylglycine, have shown neuroprotective activity in cortical cultures. Activation of these receptors may protect neurons against excitotoxic neuronal death, suggesting a potential therapeutic role in neurodegenerative diseases or acute neuronal injuries (Bruno, Copani, Bonanno, Knoepfel, Kuhn, Roberts, & Nicoletti, 1996).
Properties
IUPAC Name |
4-[amino(carboxy)methyl]phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVMOGKBEVRBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391364 | |
Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176796-64-8 | |
Record name | 3,4-Dicarboxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176796648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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